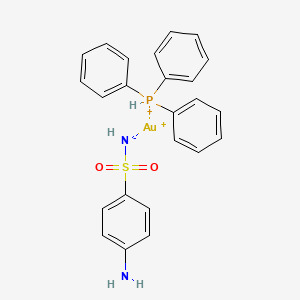
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold: is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a sulfonamide group
Métodos De Preparación
The synthesis of ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold typically involves the reaction of triphenylphosphine gold chloride with 4-aminobenzenesulfonamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold complex. The general reaction conditions include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold undergoes various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under specific conditions, leading to the formation of gold(III) complexes.
Reduction: The compound can be reduced to form gold(I) complexes with different ligands.
Substitution: The triphenylphosphine ligand can be substituted with other phosphine ligands or nitrogen-based ligands.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include gold(III) complexes, reduced gold(I) complexes, and substituted gold complexes.
Aplicaciones Científicas De Investigación
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: While its industrial applications are limited, it is used in research settings to develop new catalytic processes and materials.
Mecanismo De Acción
The mechanism by which ((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold atom acts as an active site for facilitating chemical reactions. In biological systems, the compound can interact with cellular components, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cellular redox balance and the inhibition of DNA replication.
Comparación Con Compuestos Similares
((4-Aminophenyl)sulfonamido)(triphenyl-5-phosphanyl)gold can be compared with other gold-based compounds, such as:
Auranofin: A gold(I) compound used in the treatment of rheumatoid arthritis.
Gold(III) chloride: A simple gold(III) salt used in various chemical reactions.
Gold nanoparticles: Widely studied for their applications in drug delivery and diagnostics.
The uniqueness of this compound lies in its combination of a sulfonamide group and a triphenylphosphine ligand, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H23AuN2O2PS+ |
|---|---|
Peso molecular |
631.5 g/mol |
Nombre IUPAC |
(4-aminophenyl)sulfonylazanide;gold(1+);triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C6H7N2O2S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-5-1-3-6(4-2-5)11(8,9)10;/h1-15H;1-4H,7H2,(H-,8,9,10);/q;-1;+1/p+1 |
Clave InChI |
UYICKURLMNCUOQ-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)

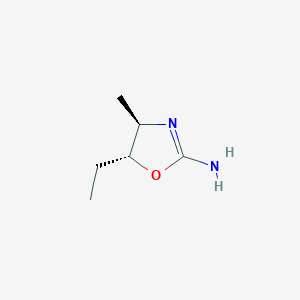
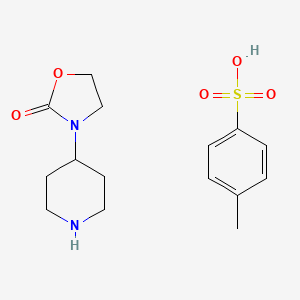
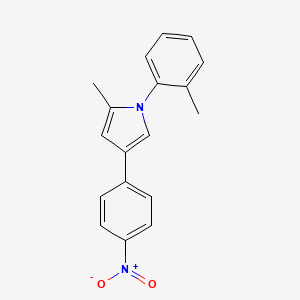


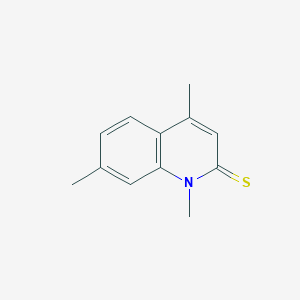
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)

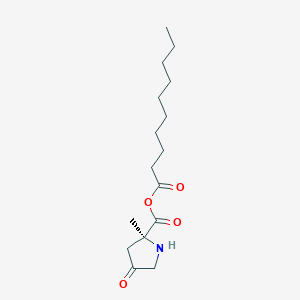
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)

![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
